molecular formula C12H16F3O3P B2878744 Diethyl 4-(trifluoromethyl)benzylphosphonate CAS No. 99578-68-4

Diethyl 4-(trifluoromethyl)benzylphosphonate

Cat. No. B2878744
CAS RN: 99578-68-4
M. Wt: 296.226
InChI Key: NTQKMIQYHZLRSW-UHFFFAOYSA-N
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Description

Diethyl 4-(trifluoromethyl)benzylphosphonate is a chemical compound with the empirical formula C12H16F3O3P . It has a molecular weight of 296.22 . This compound is a liquid at room temperature and is suitable for various types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .


Synthesis Analysis

The synthesis of this compound involves developed palladium-catalyzed α, β-homodiarylation of vinyl esters protocol . This new synthetic pathway significantly improves the overall yield of the final product .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string O=P(OCC)(OCC)CC1=CC=C(C(F)(F)F)C=C1 . The InChI representation is 1S/C12H16F3O3P/c1-3-17-19(16,18-4-2)9-10-5-7-11(8-6-10)12(13,14)15/h5-8H,3-4,9H2,1-2H3 .


Chemical Reactions Analysis

This compound is suitable for various types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .


Physical And Chemical Properties Analysis

This compound has a density of 1.227 g/mL at 25 °C . The refractive index n20/D is 1.456 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Design and Synthesis for Therapeutic Applications : A study demonstrated the synthesis of diethyl(alkyl/aryl/heteroarylamino)(4‐(pyridin‐2‐yl)phenyl)methylphosphonates via Kabachnik–Field's reaction, showing potential as therapeutic agents against breast cancer, with certain compounds exhibiting promising anti-cell proliferation and antioxidant activities (Prasad et al., 2013).

  • Coordination Properties and Catalysis : Research into triphenylphosphine derivatives including diethyl [4-(diphenylphosphanyl)benzyl]phosphonate has shed light on their coordination properties with palladium(II) and platinum(II), which could be beneficial for aqueous or biphasic catalysis (Rohlík et al., 2006).

  • Corrosion Inhibition : α-Aminophosphonates derived from diethyl (((4-chlorophenyl)amino)(phenyl)methyl)phosphonate have shown efficacy as corrosion inhibitors for mild steel in hydrochloric acid, which is crucial for industrial pickling processes. This underscores the compound's utility in protecting metallic surfaces against corrosion (Gupta et al., 2017).

  • Halogenation Methods : A method for the monohalogenation of phosphonates, including diethyl benzylphosphonates, has been developed to obtain α-monohalogenated derivatives. This process is significant for synthesizing halogen-containing organic compounds, which are often pivotal in medicinal chemistry and material science (Iorga et al., 1999).

Material Science and Photophysical Studies

  • Photophysical Properties : Studies on ruthenium(II) bipyridyl complexes with diethyl 4-(2,2'-bipyrid-4-yl)benzylphosphonate revealed pH-dependent photophysical behavior. These findings contribute to the understanding of the interactions between metal complexes and their environments, which is crucial for designing sensors and devices for environmental monitoring (Montalti et al., 2000).

  • Polymerization and Polymers : Research into the polymerization of diethyl vinylphosphonate by rare earth metal-initiated group transfer polymerization to produce high-molecular-weight poly(vinylphosphonate)s showcases the compound's potential in creating novel polymeric materials. These materials have applications ranging from coatings to biomedical devices due to their unique properties, such as thermal stability and low polydispersity (Salzinger et al., 2011).

Safety and Hazards

This compound is classified as a combustible liquid . It is recommended to avoid breathing vapors, mist, or gas. In case of contact with skin or eyes, wash off with soap and plenty of water or flush eyes with water as a precaution . If swallowed, rinse mouth with water . It is advised to keep the container tightly closed in a dry, cool, and well-ventilated place .

properties

IUPAC Name

1-(diethoxyphosphorylmethyl)-4-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3O3P/c1-3-17-19(16,18-4-2)9-10-5-7-11(8-6-10)12(13,14)15/h5-8H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQKMIQYHZLRSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC=C(C=C1)C(F)(F)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-trifluoromethylbenzyl bromide (5.68 g, 23.8 mmol) and triethyl phosphite(10.4 g, 63 mmol) was heated at reflux under nitrogen for 5 hours. The excess triethyl phosphite was removed by distillation and the crude product was purified by distillation at 95° C. (0.07 mm Hg.) to give 6.27 g, 89% of the product as an oil. D.C.I.M.S.[MH+,297].
Quantity
5.68 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One
Yield
89%

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